molecular formula C8H13BrD4 B1145616 1-Bromooctane-3,3,4,4-d4 CAS No. 1219803-37-8

1-Bromooctane-3,3,4,4-d4

Cat. No.: B1145616
CAS No.: 1219803-37-8
M. Wt: 197.1492271
InChI Key:
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Description

1-Bromooctane-3,3,4,4-d4 is a deuterated organic compound with the molecular formula C8H15D4Br. It is a derivative of 1-bromooctane, where four hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromooctane-3,3,4,4-d4 can be synthesized through the bromination of 1,1,2,2-tetradeuteriooctane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated starting materials and advanced bromination techniques to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient production of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromooctane-3,3,4,4-d4 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Elimination: Reagents such as potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) are used to promote elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

    Substitution: Products include deuterated alcohols, nitriles, and azides.

    Elimination: Deuterated alkenes are formed.

    Oxidation and Reduction: Various deuterated alcohols, ketones, and alkanes can be produced.

Scientific Research Applications

1-Bromooctane-3,3,4,4-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a precursor in the synthesis of other deuterated compounds and in mechanistic studies involving isotopic labeling.

    Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.

    Industry: It is used in the development of deuterated materials with enhanced properties, such as increased stability and reduced reactivity.

Mechanism of Action

The mechanism of action of 1-Bromooctane-3,3,4,4-d4 involves its interaction with various molecular targets through substitution and elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the bond strengths and reaction rates compared to hydrogen.

Comparison with Similar Compounds

1-Bromooctane-3,3,4,4-d4 can be compared with other deuterated and non-deuterated bromooctane derivatives:

    1-Bromooctane: The non-deuterated counterpart, which has different reaction kinetics and properties due to the absence of deuterium.

    1-Bromo-1,1,2,2-tetradeuteriohexane: A similar deuterated compound with a shorter carbon chain, used in similar applications but with different physical and chemical properties.

    1-Bromo-1,1,2,2-tetradeuteriodecane: A deuterated compound with a longer carbon chain, used in studies requiring longer-chain deuterated compounds.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for detailed mechanistic and kinetic studies in various fields of research.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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